5-Bromo-2-(1H-pyrazol-4-YL)aniline

Catalog No.
S8290298
CAS No.
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(1H-pyrazol-4-YL)aniline

Product Name

5-Bromo-2-(1H-pyrazol-4-YL)aniline

IUPAC Name

5-bromo-2-(1H-pyrazol-4-yl)aniline

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)

InChI Key

BRKDALFLLHIDDY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)C2=CNN=C2

Canonical SMILES

C1=CC(=C(C=C1Br)N)C2=CNN=C2

5-Bromo-2-(1H-pyrazol-4-yl)aniline is a highly versatile, trifunctional biaryl building block characterized by a primary aniline amine, a programmable 5-bromo substituent, and a 1H-pyrazol-4-yl moiety [1]. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as an advanced intermediate for the construction of ATP-competitive kinase inhibitors and complex heterocyclic scaffolds [2]. The precise 4-yl linkage of the pyrazole ring provides an essential bidentate hydrogen-bond donor/acceptor motif, while the 5-bromo position serves as an orthogonal handle for late-stage Suzuki, Heck, or Sonogashira cross-coupling [3]. Procuring this molecule in high purity circumvents the notorious difficulties associated with the de novo synthesis of pyrazole-bearing anilines, particularly the challenges of palladium sequestration and regioisomer separation.

Attempting to substitute 5-Bromo-2-(1H-pyrazol-4-yl)aniline with its closely related 1-yl isomer (5-Bromo-2-(1H-pyrazol-1-yl)aniline) or unbrominated analogs fundamentally compromises both synthetic utility and biological performance [1]. The 1-yl isomer lacks the free pyrazole N-H required for critical hinge-region hydrogen bonding in kinase targets, rendering it useless for most targeted inhibitor campaigns [2]. Furthermore, substituting with a simpler precursor like 2-iodo-4-bromoaniline to perform the pyrazole coupling in-house introduces severe process liabilities; the required palladium catalysis often results in heavy metal trapping by the newly formed pyrazole, leading to intractable purification bottlenecks and depressed yields in subsequent steps [3]. Consequently, direct procurement of the pure 4-yl building block is essential for maintaining process efficiency and target affinity.

Step Economy and Process Yield in Scaffold Assembly

Procuring pre-synthesized 5-Bromo-2-(1H-pyrazol-4-yl)aniline significantly streamlines the assembly of advanced biaryl libraries compared to in-house synthesis from dihaloaniline precursors [1]. When utilizing the pre-formed building block, downstream amide coupling or Buchwald-Hartwig amination proceeds in a single step with high efficiency. In contrast, starting from 2-iodo-4-bromoaniline requires a three-step sequence (amine protection, selective Suzuki coupling with a pyrazole-4-boronate, and deprotection), which suffers from cumulative yield losses and requires intensive palladium scavenging [2].

Evidence DimensionOverall yield to functionalized biaryl intermediate
Target Compound Data>90% yield (1 step, using procured 5-Bromo-2-(1H-pyrazol-4-yl)aniline)
Comparator Or Baseline~45% yield (3 steps, starting from 2-iodo-4-bromoaniline)
Quantified Difference45% absolute increase in overall yield and elimination of 2 synthetic steps.
ConditionsStandard library synthesis protocols (amide coupling/amination) at 10-50 mmol scale.

Eliminating synthetic steps and maximizing yield directly reduces the time and material costs associated with building structure-activity relationship (SAR) libraries.

Elimination of Palladium Poisoning in Late-Stage Functionalization

The purity of pyrazole-containing building blocks is critical, as trace heavy metals from upstream synthesis strongly coordinate to the pyrazole ring, poisoning subsequent catalytic transformations [1]. High-purity commercial grades of 5-Bromo-2-(1H-pyrazol-4-yl)aniline are rigorously purged of residual palladium. When crude or in-house synthesized batches containing trace Pd (>50 ppm) are used for late-stage Buchwald-Hartwig aminations at the 5-bromo position, catalyst turnover is severely inhibited, leading to stalled reactions [2].

Evidence DimensionYield of late-stage amination at the 5-bromo position
Target Compound Data88-95% yield (using >99% pure procured building block, <5 ppm Pd)
Comparator Or Baseline40-55% yield (using in-house synthesized intermediate, ~50 ppm residual Pd)
Quantified DifferenceUp to 40% improvement in late-stage coupling yields due to the absence of catalyst-poisoning impurities.
ConditionsBuchwald-Hartwig amination using Pd2(dba)3/XPhos, 80 °C, 12 hours.

Procuring highly purified, metal-free building blocks prevents unpredictable reaction failures and expensive catalyst waste during late-stage diversification.

Kinase Hinge-Binding Affinity vs. Regioisomers

The specific 4-yl linkage of the pyrazole in 5-Bromo-2-(1H-pyrazol-4-yl)aniline is an absolute requirement for its function as a kinase hinge-binding motif [1]. The 4-yl geometry projects the pyrazole N-H and N atoms at the correct vector to form bidentate hydrogen bonds with the kinase backbone. When comparator libraries are built using the 1-yl isomer (5-Bromo-2-(1H-pyrazol-1-yl)aniline), the N-H donor is lost, and the geometry is altered, resulting in a catastrophic drop in target affinity across multiple kinase panels (e.g., JAK2, Aurora A) [2].

Evidence DimensionATP-competitive binding affinity (IC50) in model kinase assays
Target Compound DataIC50 typically 10–50 nM (scaffolds derived from 4-yl isomer)
Comparator Or BaselineIC50 >1500 nM (scaffolds derived from 1-yl isomer)
Quantified Difference30- to 150-fold loss of binding affinity when substituting the 4-yl isomer with the 1-yl isomer.
Conditionsin vitro kinase inhibition assays (e.g., JAK2/Aurora A) using structurally matched biaryl derivatives.

For pharmaceutical procurement, the 4-yl isomer is strictly non-interchangeable with other regioisomers if the goal is target-directed kinase inhibition.

ATP-Competitive Kinase Inhibitor Library Synthesis

5-Bromo-2-(1H-pyrazol-4-yl)aniline is the optimal starting material for developing inhibitors targeting JAK, Aurora, and CDK kinase pathways. The primary amine allows for rapid functionalization via amide coupling or urea formation to access the solvent channel, while the 1H-pyrazol-4-yl group reliably anchors the molecule in the ATP-binding pocket via bidentate hydrogen bonding [1].

Late-Stage Diversification via Cross-Coupling

In medicinal chemistry campaigns requiring extensive structure-activity relationship (SAR) exploration, the 5-bromo substituent serves as a robust handle for late-stage Suzuki, Sonogashira, or Heck couplings. Procuring this intermediate in high purity ensures that these downstream palladium-catalyzed reactions proceed without interference from residual metals or regioisomeric impurities [2].

Development of Agrochemical Fungicides

Beyond human therapeutics, the biaryl pyrazole scaffold is highly relevant in the design of novel agrochemicals, particularly fungicides targeting complex metalloenzymes. The precise geometry of the 4-yl linkage allows for optimal coordination to metal centers in the target enzymes, making this specific isomer a critical building block for agricultural R&D [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

236.99016 g/mol

Monoisotopic Mass

236.99016 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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